molecular formula C17H10Cl2I2N2O2S B11696572 (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B11696572
M. Wt: 631.1 g/mol
InChI Key: KGYHCPHTKPIDPL-CPSFFCFKSA-N
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Description

The compound (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the dichlorobenzyl and diiodobenzylidene groups. Common synthetic routes include:

    Formation of Thiazolidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dichlorobenzyl Group: This can be achieved through nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride.

    Addition of Diiodobenzylidene Group: This step typically involves the use of iodine and suitable catalysts to introduce the diiodo functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties can be harnessed to create advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. The presence of both dichlorobenzyl and diiodobenzylidene groups imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H10Cl2I2N2O2S

Molecular Weight

631.1 g/mol

IUPAC Name

(5Z)-2-amino-5-[[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H10Cl2I2N2O2S/c18-10-2-1-8(12(19)5-10)7-25-15-9(3-11(20)6-13(15)21)4-14-16(24)23-17(22)26-14/h1-6H,7H2,(H2,22,23,24)/b14-4-

InChI Key

KGYHCPHTKPIDPL-CPSFFCFKSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2I)I)/C=C\3/C(=O)N=C(S3)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2I)I)C=C3C(=O)N=C(S3)N

Origin of Product

United States

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